GT-055

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H20F3N5O8S |

|---|---|

Molecular Weight |

463.39 g/mol |

IUPAC Name |

[(2S,5R)-2-[5,5-bis(aminomethyl)-4H-1,2-oxazol-3-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C11H19N5O6S.C2HF3O2/c12-5-11(6-13)3-8(14-21-11)9-2-1-7-4-15(9)10(17)16(7)22-23(18,19)20;3-2(4,5)1(6)7/h7,9H,1-6,12-13H2,(H,18,19,20);(H,6,7)/t7-,9+;/m1./s1 |

InChI Key |

XGQCXSOFRKLVCG-JXLXBRSFSA-N |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NOC(C3)(CN)CN.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NOC(C3)(CN)CN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

GT-055: A Technical Guide for Drug Development Professionals

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

GT-055 (also known as LCB18-055) is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class.[1] It is under development for use in combination with the siderophore cephalosporin, GT-1 (LCB10-0200), to combat multidrug-resistant (MDR) Gram-negative bacterial infections.[2] this compound restores the activity of GT-1 against bacteria that produce a wide range of β-lactamases. Furthermore, evidence suggests that this compound possesses intrinsic antibacterial activity through the inhibition of Penicillin-Binding Proteins (PBPs), offering a dual mechanism of action to overcome bacterial resistance. This document provides a comprehensive overview of the chemical structure, properties, and available preclinical data for this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound characterized by a diazabicyclooctane core, a structural motif known for its potent β-lactamase inhibitory activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₀F₃N₅O₈S | |

| Molecular Weight | 463.39 g/mol | |

| IUPAC Name | Not available in public sources | |

| SMILES Notation | Not available in public sources | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Mechanism of Action

The combination of GT-1 and this compound employs a "Trojan horse" strategy coupled with direct enzyme inhibition to effectively kill MDR Gram-negative bacteria.[1][3]

-

Siderophore-Mediated Uptake of GT-1: GT-1 is a conjugate of a cephalosporin antibiotic and a siderophore. Bacteria have active iron uptake systems that recognize and transport siderophores across their outer membrane to acquire essential iron. By mimicking this natural process, GT-1 is actively transported into the periplasmic space of Gram-negative bacteria.[1]

-

Inhibition of β-Lactamases by this compound: In the periplasm, β-lactamases can hydrolyze and inactivate β-lactam antibiotics like the cephalosporin component of GT-1. This compound, as a potent β-lactamase inhibitor, covalently binds to the active site of these enzymes, rendering them inactive. This protects GT-1 from degradation.[1]

-

Inhibition of Penicillin-Binding Proteins (PBPs): Once protected, the cephalosporin component of GT-1 can bind to its primary targets, the PBPs, which are essential enzymes for bacterial cell wall synthesis. Inhibition of PBPs disrupts peptidoglycan cross-linking, leading to cell lysis and bacterial death.

-

Intrinsic Activity of this compound: Some diazabicyclooctane inhibitors have been shown to have a dual mechanism of action, not only inhibiting β-lactamases but also directly binding to and inhibiting PBPs, particularly PBP2. This intrinsic antibacterial activity of this compound contributes to the overall efficacy of the combination therapy.[4]

Caption: Combined mechanism of action of GT-1 and this compound.

In Vitro Activity

The in vitro efficacy of this compound, both alone and in combination with GT-1, has been evaluated against a broad range of clinical isolates. Minimum Inhibitory Concentration (MIC) values are summarized below.

Table 2: In Vitro Activity of this compound and GT-1/GT-055 against Gram-Negative Pathogens

| Organism | β-Lactamase Profile | This compound MIC (µg/mL) | GT-1/GT-055 (1:1) MIC (µg/mL) | Reference |

| Escherichia coli | ESBL-producing | 2 - 8 | ≤0.12 | [1] |

| Klebsiella pneumoniae | Carbapenemase-producing | 2 - 8 | ≤0.12 | [1] |

| Acinetobacter spp. | OXA-producing | >256 | 1 - 128 | [4] |

| Various MDR strains | NDM-1, OXA-1, etc. | Not sensitive (most) | ≤4 (for 114/168 strains) | [2] |

Experimental Protocols: In Vitro Susceptibility Testing

-

Methodology: Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]

-

Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was used for susceptibility testing.[5]

-

Inoculum: Bacterial suspensions were prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Incubation: Microtiter plates were incubated at 35-37°C for 16-20 hours.

-

Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

-

This compound Concentration: When tested in combination, this compound was typically used at a fixed concentration of 4 µg/mL.[4]

Caption: Workflow for MIC determination.

In Vivo Efficacy

The combination of GT-1 and this compound has demonstrated efficacy in murine infection models.

Table 3: In Vivo Efficacy of GT-1/GT-055 in a Murine Thigh Infection Model

| Pathogen Strain | Treatment Regimen (GT-1/GT-055) | Outcome | Reference |

| P. aeruginosa | Not specified in detail | Greater reduction in bacterial load than ceftazidime | [2] |

| Y. pestis (aerosol model) | 20/30, 60/90, or 200/300 mg/kg, SC, q6h | Efficacy at least equivalent to ciprofloxacin | [2] |

Experimental Protocols: Murine Thigh Infection Model

-

Animal Model: Neutropenic mice are typically used to assess antimicrobial efficacy without the interference of the host immune system. Neutropenia is induced by the administration of cyclophosphamide.[6][7]

-

Infection: A defined inoculum of the bacterial pathogen (e.g., 10⁶ to 10⁷ CFU) is injected into the thigh muscle of the mice.[8]

-

Treatment: Treatment with the antimicrobial agent(s) is initiated at a specified time post-infection (e.g., 2 hours). Dosing regimens can vary in terms of dose, frequency (e.g., q6h), and route of administration (e.g., subcutaneous).[2][6]

-

Endpoint: The primary endpoint is the bacterial burden in the thigh tissue at the end of the treatment period (e.g., 24 hours), determined by homogenizing the thigh and plating serial dilutions to count CFUs.[8]

Caption: Murine thigh infection model workflow.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) studies in mice have shown that this compound has a PK profile similar to that of GT-1. The PK/PD index associated with this compound efficacy in an in vitro infection model is the plasma free-drug AUC/MIC ratio. For Enterobacterales, the free-drug AUC/MIC ratios associated with net bacterial stasis, 1-log kill, and 2-log kill are 4.13, 13.7, and 57.2, respectively. Initial studies suggest that the optimal GT-1:this compound ratio is 1:1.[2]

Conclusion

This compound is a promising β-lactamase inhibitor with a dual mechanism of action that, in combination with the siderophore cephalosporin GT-1, demonstrates potent activity against a wide range of MDR Gram-negative pathogens. The available preclinical data supports its continued development as a potential therapeutic option for serious and difficult-to-treat bacterial infections. Further studies are warranted to fully characterize its physicochemical properties, expand upon its in vivo efficacy against a broader panel of clinical isolates, and evaluate its safety and efficacy in human clinical trials.

References

- 1. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. ihma.com [ihma.com]

- 6. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. dovepress.com [dovepress.com]

An In-Depth Technical Guide to GT-055: A Novel β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GT-055, also known as LCB18-055, is a novel, broad-spectrum, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class.[1] Developed by LegoChem Biosciences and Geom Therapeutics, it is primarily designed to be co-administered with the novel siderophore cephalosporin, GT-1 (LCB10-0200), to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[2][3] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro and in vivo activity, and a summary of experimental methodologies.

Core Compound Details

| Feature | Description |

| Compound Name | This compound |

| Alternative Name | LCB18-055[1] |

| Chemical Class | Diazabicyclooctane[1] |

| Mechanism of Action | 1. Inhibition of serine β-lactamases. 2. Intrinsic antibacterial activity via binding to Penicillin-Binding Protein 2 (PBP2). |

| Primary Partner Agent | GT-1 (LCB10-0200), a siderophore cephalosporin[3] |

| Therapeutic Target | Multidrug-resistant Gram-negative bacterial infections |

Chemical Structure

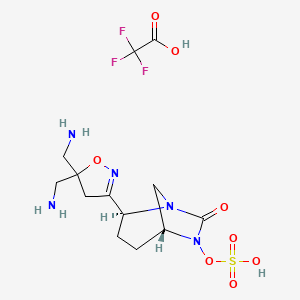

The chemical structure of this compound is depicted below.

Caption: Chemical Structure of this compound (LCB18-055).

Mechanism of Action

This compound exhibits a dual mechanism of action, a key characteristic that enhances its therapeutic potential.

-

β-Lactamase Inhibition: As a diazabicyclooctane, this compound effectively inhibits a broad spectrum of serine β-lactamases. These enzymes are a primary mechanism of resistance in Gram-negative bacteria, hydrolyzing and inactivating β-lactam antibiotics. By inhibiting these enzymes, this compound restores the efficacy of its partner β-lactam, GT-1.

-

Intrinsic Antibacterial Activity: Unlike many other β-lactamase inhibitors, this compound possesses inherent antibacterial properties. This activity is attributed to its ability to bind to Penicillin-Binding Protein 2 (PBP2), an essential enzyme involved in bacterial cell wall synthesis. This dual action contributes to the potent synergy observed when this compound is combined with GT-1.

The proposed mechanism of action is illustrated in the following diagram:

Caption: Dual mechanism of action of this compound in combination with GT-1.

In Vitro Activity

The in vitro efficacy of this compound, both alone and in combination with GT-1, has been evaluated against a range of multidrug-resistant Gram-negative pathogens. The data is primarily presented as Minimum Inhibitory Concentrations (MICs).

Table 1: In Vitro Activity of this compound and GT-1/GT-055 Combination against Key Gram-Negative Pathogens

| Organism | Resistance Mechanism | This compound Alone MIC (µg/mL) | GT-1 Alone MIC (µg/mL) | GT-1/GT-055 (1:1) MIC (µg/mL) | Comparator (e.g., Meropenem) MIC (µg/mL) |

| E. coli | ESBL-producing | 2 - 8 | 0.25 - >32 | ≤0.06 - 2 | 0.06 - >32 |

| K. pneumoniae | KPC-producing | >32 | 0.12 - >32 | 0.25 - 8 | 0.25 - >32 |

| P. aeruginosa | Multidrug-resistant | >32 | 0.12 - 8 | 0.12 - 8 | 0.25 - >32 |

| A. baumannii | Carbapenem-resistant | >32 | 0.5 - 16 | 0.5 - 16 | 2 - >32 |

Note: Data compiled from multiple sources. MIC ranges can vary based on specific isolates and testing conditions.

In Vivo Efficacy

Preclinical in vivo studies have demonstrated the efficacy of the GT-1/GT-055 combination in murine infection models.

Table 2: Summary of In Vivo Efficacy of GT-1/GT-055

| Animal Model | Pathogen | Infection Type | Treatment Regimen | Key Findings |

| Mouse | Yersinia pestis | Aerosol-induced plague | GT-1/GT-055 | Equivalent efficacy to ciprofloxacin in preventing mortality.[1] |

| Mouse | P. aeruginosa | Thigh infection | GT-1/GT-055 | Significant reduction in bacterial burden. |

| Mouse | A. baumannii | Thigh infection | GT-1/GT-055 | Demonstrated efficacy against carbapenem-resistant strains. |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound and its combination with GT-1 is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination:

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

In Vivo Murine Thigh Infection Model

This model is commonly used to assess the in vivo efficacy of new antimicrobial agents.

Workflow for Murine Thigh Infection Model:

Caption: Workflow for the murine thigh infection model.

Clinical Development

As of the latest available information, this compound is in the preclinical development stage. Its partner compound, GT-1, was slated to enter Phase 1 clinical trials.[4] Further announcements from Geom Therapeutics or LegoChem Biosciences will be necessary to ascertain the current clinical status of the GT-1/GT-055 combination.

Conclusion

This compound is a promising novel β-lactamase inhibitor with a unique dual mechanism of action that includes intrinsic antibacterial activity. In combination with the siderophore cephalosporin GT-1, it demonstrates potent in vitro and in vivo activity against a broad range of challenging Gram-negative pathogens, including those resistant to last-resort antibiotics like carbapenems. The continued development of this combination therapy holds significant potential for addressing the urgent medical need for new treatments for serious multidrug-resistant bacterial infections. Further studies are required to fully elucidate its kinetic parameters against a wider array of β-lactamases and to advance it through clinical trials.

References

- 1. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LegoChem, Geom Therapeutics signs technology transfer accord < Bio < Article - KBR [koreabiomed.com]

- 3. Leaks in the Pipeline: a Failure Analysis of Gram-Negative Antibiotic Development from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Geom Therapeutics To Present Data From Antibiotic Drug Development Programs At ASM Microbe [prnewswire.com]

In-Depth Technical Guide: The Core Mechanism of Action of GT-055

For Researchers, Scientists, and Drug Development Professionals

Abstract

GT-055 is a novel, broad-spectrum, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class. Developed by LegoChem Biosciences and Geom Therapeutics, this compound is primarily formulated in combination with the siderophore cephalosporin, GT-1, to combat multidrug-resistant (MDR) Gram-negative bacterial infections. Its principal mechanism of action is the potent inhibition of a wide range of β-lactamase enzymes, thereby protecting β-lactam antibiotics like GT-1 from enzymatic degradation. Furthermore, this compound exhibits intrinsic antibacterial activity against certain Enterobacteriaceae by targeting and binding to Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis. This dual action makes the GT-1/GT-055 combination a promising therapeutic strategy against challenging bacterial pathogens.

Core Mechanism of Action: β-Lactamase Inhibition

The primary function of this compound is to counteract the primary resistance mechanism of many Gram-negative bacteria: the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics such as penicillins and cephalosporins, rendering them inactive. This compound acts as a potent inhibitor of a broad spectrum of these enzymes, particularly serine-based β-lactamases.

Signaling Pathway of β-Lactamase Inhibition

The interaction between this compound and a β-lactamase enzyme is a covalent and effectively irreversible process. This prevents the enzyme from binding to and hydrolyzing its intended β-lactam antibiotic substrate.

Quantitative Data: β-Lactamase Inhibition

While specific IC50 or Ki values for this compound against a comprehensive panel of β-lactamases are not yet publicly available in peer-reviewed literature, the combination of GT-1 with this compound has demonstrated potent activity against strains producing various β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases. The reduction in Minimum Inhibitory Concentrations (MICs) for GT-1 in the presence of this compound provides strong evidence of its inhibitory activity.

Secondary Mechanism of Action: Intrinsic Antibacterial Activity

In addition to its role as a β-lactamase inhibitor, this compound possesses intrinsic antibacterial activity against certain Gram-negative bacteria, notably Escherichia coli and Klebsiella pneumoniae.[1] This activity stems from its ability to bind to and inhibit Penicillin-Binding Protein 2 (PBP2).[1]

Signaling Pathway of PBP2 Inhibition

PBPs are essential enzymes located in the bacterial periplasm that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By binding to PBP2, this compound disrupts this process, leading to a weakened cell wall and ultimately, cell lysis.

Quantitative Data: Intrinsic Antibacterial Activity

The intrinsic activity of this compound has been demonstrated through the determination of its Minimum Inhibitory Concentrations (MICs) against various bacterial isolates.

| Organism | This compound MIC Range (µg/mL) | Reference |

| Escherichia coli | 2 - 8 | [1] |

| Klebsiella pneumoniae | 2 - 8 | [1] |

| Acinetobacter spp. | >256 | [1] |

Table 1: Intrinsic In Vitro Activity of this compound

Experimental Protocols

The following sections outline the general methodologies employed in the characterization of this compound's mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

The in vitro potency of this compound, both alone and in combination with GT-1, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Preparation of Bacterial Inoculum: Bacterial isolates are cultured overnight on appropriate agar plates. Colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Preparation of Antimicrobial Dilutions: A two-fold serial dilution of this compound (and GT-1 for combination studies) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Penicillin-Binding Protein (PBP) Competition Assay

The binding affinity of this compound to PBP2 is assessed using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin-FL.

Protocol:

-

Preparation of Bacterial Membranes: Bacterial cells are grown to mid-log phase, harvested, and lysed. The cell membranes containing the PBPs are isolated by ultracentrifugation.

-

Competition Reaction: A fixed concentration of the bacterial membrane preparation is incubated with varying concentrations of this compound.

-

Fluorescent Labeling: A fixed concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL) is added to the reaction mixture. This probe will bind to any PBPs that are not already occupied by this compound.

-

Detection: The reaction is stopped, and the proteins are separated by SDS-PAGE. The gel is then visualized using a fluorescent scanner. The intensity of the fluorescent band corresponding to PBP2 will decrease as the concentration of this compound increases, indicating competitive binding.

-

Data Analysis: The intensity of the PBP2 band is quantified, and the IC50 value (the concentration of this compound that inhibits 50% of the fluorescent probe binding) is calculated.

Conclusion

This compound demonstrates a multifaceted mechanism of action that makes it a valuable partner for β-lactam antibiotics in the fight against antimicrobial resistance. Its primary role as a potent broad-spectrum β-lactamase inhibitor effectively shields its partner antibiotic from degradation. Concurrently, its intrinsic antibacterial activity against key pathogens through the inhibition of PBP2 provides an additional, synergistic mode of killing. This dual-action profile underscores the potential of the GT-1/GT-055 combination as a significant advancement in the treatment of serious Gram-negative infections. Further research to fully elucidate the inhibitory kinetics against a wider array of β-lactamases and the precise binding affinity for PBP2 will provide a more complete understanding of this promising new therapeutic agent.

References

LCB18-055: A Technical Overview of a Novel β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCB18-055, also known as GT-055, is a novel, broad-spectrum diazabicyclooctane β-lactamase inhibitor discovered and developed by LegoChem Biosciences. It is designed to be co-administered with β-lactam antibiotics to combat bacterial resistance, particularly in Gram-negative pathogens. This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of LCB18-055, with a focus on its synergistic activity with the siderophore cephalosporin, GT-1 (LCB10-0200).

Discovery and Development

LegoChem Biosciences initiated a research program to develop a novel β-lactamase inhibitor following the termination of a collaboration with AstraZeneca on an antibiotic project. This effort led to the discovery of LCB18-055.[1] Subsequently, LegoChem Biosciences entered into a partnership with Geom Therapeutics to advance the clinical development of LCB18-055 in combination with GT-1 for the treatment of multidrug-resistant Gram-negative infections.[2]

A Phase 1 clinical trial for the combination of GT-1 and this compound was initiated; however, the trial, which enrolled eight participants, was terminated due to unspecified safety concerns, reportedly related to hepatotoxicity.[3] Further details on the specific nature of the adverse events have not been publicly disclosed.

Mechanism of Action

LCB18-055 functions as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin antibiotics, rendering them inactive. LCB18-055 binds to the active site of these enzymes, preventing them from degrading the co-administered β-lactam antibiotic. This allows the partner antibiotic, such as GT-1, to exert its antibacterial activity against the pathogen.[4][5][6] The general mechanism involves the formation of a stable acyl-enzyme intermediate, which effectively sequesters the β-lactamase.[6]

Preclinical Data

In Vitro Activity

The primary partner antibiotic for LCB18-055 is GT-1 (LCB10-0200), a novel siderophore cephalosporin. This "Trojan Horse" strategy utilizes the bacterium's iron uptake systems to facilitate entry of the antibiotic.[7] The combination of GT-1 and this compound has demonstrated potent in vitro activity against a range of Gram-negative pathogens, including multidrug-resistant (MDR) strains.

The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. MIC values represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of GT-1 and GT-1/GT-055 against Gram-Negative Clinical Isolates [7]

| Organism | Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| E. coli (n=200) | GT-1 | 1 | 16 |

| GT-1/GT-055 (1:1) | 0.5 | 2 | |

| K. pneumoniae (n=200) | GT-1 | 2 | 16 |

| GT-1/GT-055 (1:1) | 1 | 2 | |

| Other Enterobacteriaceae (n=200) | GT-1 | 1 | >32 |

| GT-1/GT-055 (1:1) | 0.5 | 2 | |

| P. aeruginosa (n=200) | GT-1 | 0.25 | 1 |

| GT-1/GT-055 (1:1) | 0.25 | 1 | |

| A. baumannii (n=200) | GT-1 | 2 | 8 |

| GT-1/GT-055 (1:1) | 2 | 8 |

Table 2: In Vitro Activity of GT-1/GT-055 against Characterized Resistant E. coli and K. pneumoniae Strains [8]

| Bacterial Strain (Resistance Mechanism) | GT-1 MIC (µg/mL) | GT-1/GT-055 (4 µg/mL) MIC (µg/mL) |

| E. coli (CTX-M-15, CTX-M-27, CTX-M-65) | 4 - 32 | ≤0.12 |

| E. coli (Carbapenemase-producing) | ≤0.25 | ≤0.12 |

| K. pneumoniae (ESBL- and Carbapenemase-producing) | ≤2 | Enhanced Activity |

In Vivo Activity

In a murine infection model using Yersinia pestis, the causative agent of plague, the combination of GT-1/GT-055 demonstrated efficacy at least equivalent to the comparator antibiotic, ciprofloxacin.[9][10] Specific quantitative data from this in vivo study, such as bacterial load reduction or survival rates, are not detailed in the available literature.

Experimental Protocols

Detailed experimental protocols for the discovery and preclinical evaluation of LCB18-055 are not extensively published. However, based on the available literature, the following outlines the general methodologies employed.

In Vitro Susceptibility Testing

-

Method: Minimal Inhibitory Concentrations (MICs) were determined following the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[7]

-

Media: Cation-adjusted Mueller Hinton Broth (CAMHB) was used for testing. For the siderophore cephalosporin GT-1, iron-depleted CAMHB was also utilized to assess the impact of iron concentration on its activity.[7]

-

Inoculum: Bacterial isolates were grown to a standardized density before being added to the microtiter plates.

-

Drug Concentrations: A serial dilution of the antimicrobial agents was prepared in the microtiter plates.

-

Incubation: Plates were incubated at a specified temperature and duration, typically 16-20 hours at 35°C.

-

Endpoint Determination: The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.[7]

Conclusion

LCB18-055 is a promising β-lactamase inhibitor with demonstrated in vitro synergy with the siderophore cephalosporin GT-1 against a broad spectrum of clinically relevant Gram-negative bacteria, including multidrug-resistant strains. While early clinical development was halted due to safety concerns, the preclinical data highlight the potential of this combination therapy to address the growing threat of antimicrobial resistance. Further investigation and potentially the development of analogs with an improved safety profile may warrant consideration.

References

- 1. Press Release > Investors > LigaChem Biosciences [ligachembio.com]

- 2. Geom Therapeutics To Present Data From Antibiotic Drug Development Programs At ASM Microbe [prnewswire.com]

- 3. Leaks in the Pipeline: a Failure Analysis of Gram-Negative Antibiotic Development from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. ihma.com [ihma.com]

- 8. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]

GT-055: A Novel Adjuvant Therapy to Counteract Antibiotic Resistance in Gram-Negative Pathogens

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of innovative therapeutic strategies. A significant mechanism of resistance in Gram-negative bacteria is the overexpression of efflux pumps, which actively expel antibiotics from the cell, rendering them ineffective.[1][2][3][4] This whitepaper details the preclinical data and mechanism of action of GT-055, a novel, potent small-molecule inhibitor of the AcrAB-TolC efflux pump system. By neutralizing this primary resistance mechanism, this compound has been shown to restore the efficacy of multiple classes of antibiotics against multidrug-resistant (MDR) bacterial strains. This document provides a comprehensive overview of the in vitro efficacy, experimental protocols, and the underlying biochemical pathways associated with this compound, positioning it as a promising adjuvant therapy to revitalize our current antibiotic arsenal.

The Challenge of Efflux Pump-Mediated Resistance

Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae, are responsible for a substantial portion of multidrug-resistant infections and are considered critical pathogens by the World Health Organization.[2] Their intrinsic resistance is partly due to a protective outer membrane and the presence of sophisticated multidrug efflux pumps.[1][2] The Resistance-Nodulation-Division (RND) family of efflux pumps, particularly the AcrAB-TolC system in Enterobacteriaceae, is a primary driver of clinical resistance.[1][2][5] This tripartite complex spans the inner and outer bacterial membranes and expels a wide range of structurally diverse compounds, including many clinically important antibiotics.[1][6] The development of efflux pump inhibitors (EPIs) represents a promising strategy to counteract this resistance, not by killing the bacteria directly, but by disabling their defense mechanisms and restoring the potency of existing drugs.[5][7][8]

This compound: Mechanism of Action

This compound is a novel non-β-lactam diazabicyclooctane derivative designed to specifically inhibit the function of the AcrAB-TolC efflux pump.[9][10] Evidence suggests that this compound acts as a competitive inhibitor, binding to the hydrophobic trap within the AcrB subunit of the pump complex.[5] This binding event is hypothesized to lock the AcrB trimer in a conformational state that prevents the functional rotation necessary for substrate translocation. By jamming the pump's machinery, this compound effectively prevents the efflux of co-administered antibiotics, leading to their accumulation within the bacterial cytoplasm and subsequent cell death.

References

- 1. bmbreports.org [bmbreports.org]

- 2. AcrAB−TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures and Efflux Mechanisms of the AcrAB-TolC Pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Synergistic Antibacterial Effect of GT-1 and GT-055 Against Multidrug-Resistant Gram-Negative Pathogens

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document details the synergistic relationship between GT-1, a novel siderophore cephalosporin, and GT-055, a broad-spectrum β-lactamase inhibitor. The combination presents a promising therapeutic strategy against challenging multidrug-resistant (MDR) bacterial infections.

Introduction

The rise of antimicrobial resistance (AMR) poses a significant threat to global health. Pathogens such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter spp. have developed mechanisms to evade conventional antibiotics, necessitating the development of novel therapeutic agents.[1] GT-1 (also known as LCB10-0200) is a siderophore-cephalosporin that employs a "Trojan horse" mechanism to enter bacterial cells by exploiting their iron-uptake systems.[2][3] this compound (also known as LCB18-055) is a non-β-lactam, diazabicyclooctane β-lactamase inhibitor designed to protect β-lactam antibiotics from degradation by bacterial enzymes.[1][2][3] This whitepaper elucidates the synergistic effect of combining GT-1 with this compound, which enhances the antibacterial efficacy against several resistant bacterial strains.

Mechanism of Action: A Dual-Pronged Attack

The synergy between GT-1 and this compound is rooted in their complementary mechanisms of action.

-

GT-1: The "Trojan Horse" GT-1 is conjugated to a siderophore, a molecule with a high affinity for iron. Bacteria actively transport iron-siderophore complexes across their outer membrane to acquire this essential nutrient. By mimicking this natural process, GT-1 effectively bypasses common resistance mechanisms, such as porin channel mutations, and achieves higher intracellular concentrations. Once inside the periplasmic space, the cephalosporin component of GT-1 inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.

-

This compound: The Protector A primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic. This compound is a potent inhibitor of a broad spectrum of serine β-lactamases.[1] When co-administered with GT-1, this compound neutralizes these enzymes, thereby protecting GT-1 from degradation and restoring its antibacterial activity against resistant strains.[2][3] Interestingly, this compound also exhibits intrinsic antibacterial activity against some Enterobacteriaceae by binding to PBP2, which contributes to the overall synergistic effect.[2]

Data Presentation: In Vitro Synergistic Efficacy

The combination of GT-1 and this compound has demonstrated significantly enhanced in vitro activity compared to GT-1 alone against various multidrug-resistant Gram-negative isolates. The data below summarizes the Minimum Inhibitory Concentrations (MICs) for GT-1, this compound alone, and the GT-1/GT-055 combination.

| Bacterial Species | Strain Characteristics | MIC (µg/mL) of GT-1 Alone | MIC (µg/mL) of this compound Alone | MIC (µg/mL) of GT-1 with this compound (at 4 µg/mL) |

| E. coli | ESBL- and Carbapenemase-producing | ≤2 | 2-8 | ≤0.12 |

| K. pneumoniae | ESBL- and Carbapenemase-producing | ≤2 | 2-8 | ≤0.12 |

| Acinetobacter spp. | OXA-producing | ≤2 | Not specified | 32-fold reduction in some strains |

| Yersinia pestis | Biothreat agent | <4 | Not specified | Not specified |

Data synthesized from studies assessing the in vitro activity of the combination.[1][2]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of GT-1 in combination with this compound.

-

Bacterial Isolate Preparation: Bacterial strains are cultured on appropriate agar plates overnight at 37°C. Colonies are then used to prepare a bacterial suspension equivalent to a 0.5 McFarland standard in saline. This suspension is further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Antibiotic Preparation: Stock solutions of GT-1 and this compound are prepared. Serial twofold dilutions of GT-1 are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Combination Setup: this compound is added to the wells at a fixed concentration, typically 4 µg/mL, which is similar to the concentration of avibactam recommended by CLSI guidelines.[2]

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plates. The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of GT-1 that completely inhibits visible bacterial growth in the presence of the fixed concentration of this compound.

In Vivo Efficacy Assessment: Murine Infection Model

This protocol outlines a general procedure for assessing the in vivo efficacy of the GT-1/GT-055 combination.

-

Animal Model: BALB/c mice are typically used for these studies.[1]

-

Infection: Mice are infected with a lethal dose of the challenge organism (e.g., Yersinia pestis) via an appropriate route, such as aerosol inhalation, to establish a systemic infection.[1]

-

Treatment Administration: At a specified time post-infection, treatment is initiated. GT-1 and this compound are administered, often in a 1:1 ratio, via a relevant clinical route (e.g., subcutaneous or intravenous injection).[4] Treatment is typically continued for a defined period (e.g., 5-7 days).

-

Monitoring and Endpoints: Animals are monitored daily for signs of morbidity and mortality. The primary endpoint is typically survival over a 14- to 21-day period. Efficacy is often compared to a standard-of-care antibiotic, such as ciprofloxacin.[1]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples may be collected at various time points to determine the pharmacokinetic profiles of GT-1 and this compound. These data are used to establish PK/PD indices associated with efficacy, such as the free-drug area under the concentration-time curve (AUC) to MIC ratio.[4]

Visualizations: Mechanisms and Workflows

Diagram 1: GT-1 "Trojan Horse" Mechanism of Bacterial Entry

Caption: GT-1 utilizes bacterial iron uptake systems for entry.

Diagram 2: Synergistic Action of GT-1 and this compound

Caption: this compound protects GT-1 from β-lactamase degradation.

Diagram 3: Experimental Workflow for Preclinical Evaluation

Caption: Workflow from in vitro synergy to in vivo efficacy.

Conclusion

The combination of GT-1 and this compound represents a compelling strategy to combat multidrug-resistant Gram-negative pathogens. By leveraging a "Trojan horse" delivery mechanism and simultaneously protecting the antibiotic from enzymatic degradation, this synergistic pairing demonstrates potent activity against clinically important bacteria. The preclinical data strongly support the continued development of GT-1/GT-055 as a valuable addition to the therapeutic armamentarium against antimicrobial-resistant infections. Further clinical investigation is warranted to establish its safety and efficacy in human subjects.

References

- 1. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of a Novel Siderophore-Cephalosporin, GT-1 and Serine-Type β-Lactamase Inhibitor, this compound, against Escherichia coli, Klebsiella pneumoniae and Acinetobacter spp. Panel Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: GT-055 (LCB18-055)

Molecular Formula: C₁₃H₂₀F₃N₅O₈S

For Researchers, Scientists, and Drug Development Professionals

Abstract

GT-055, also known as LCB18-055, is a novel, broad-spectrum β-lactamase inhibitor with the molecular formula C₁₃H₂₀F₃N₅O₈S.[1][2] It is a member of the diazabicyclooctane class of non-β-lactam β-lactamase inhibitors.[3] this compound is primarily being developed in combination with the novel siderophore cephalosporin, GT-1 (LCB10-0200), to combat multidrug-resistant (MDR) Gram-negative bacteria. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols. All quantitative data are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

The rise of antimicrobial resistance (AMR) poses a significant threat to global public health. A primary mechanism of resistance in Gram-negative bacteria is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. This compound is a potent inhibitor of a wide range of serine β-lactamases, restoring the activity of β-lactam antibiotics against otherwise resistant bacterial strains.[1] When combined with the siderophore cephalosporin GT-1, which utilizes a "Trojan horse" strategy to enter bacterial cells by hijacking iron uptake systems, the combination demonstrates synergistic and potent activity against a variety of clinically important pathogens.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀F₃N₅O₈S | Source |

| Molecular Weight | 463.39 g/mol | |

| Chemical Class | Diazabicyclooctane | [3] |

Mechanism of Action

This compound is a serine β-lactamase inhibitor. Its mechanism of action involves the formation of a stable, covalent adduct with the serine residue in the active site of the β-lactamase enzyme. This inactivation prevents the hydrolysis of the β-lactam ring of co-administered antibiotics, thereby restoring their antibacterial activity.

In addition to β-lactamase inhibition, this compound exhibits intrinsic antibacterial activity against some Enterobacteriaceae. This is attributed to its ability to bind to Penicillin-Binding Protein 2 (PBP2), which is involved in bacterial cell wall synthesis. The dual mechanism of β-lactamase inhibition and PBP2 binding contributes to the synergistic effect observed when this compound is combined with β-lactam antibiotics like GT-1.[3]

In Vitro Efficacy

The in vitro activity of this compound, alone and in combination with GT-1, has been evaluated against a broad range of Gram-negative pathogens. Minimum Inhibitory Concentration (MIC) values are determined according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

MIC Distribution

The following table summarizes the MIC₅₀ and MIC₉₀ values (in µg/mL) of this compound in combination with GT-1 (1:1 ratio) against various clinical isolates.

| Organism | GT-1/GT-055 (1:1) MIC₅₀ (µg/mL) | GT-1/GT-055 (1:1) MIC₉₀ (µg/mL) | Reference |

| Escherichia coli | ≤0.12 | 0.5 | [4] |

| Klebsiella pneumoniae | 0.5 | 4 | [4] |

| Acinetobacter baumannii | 1 | 4 | [4] |

| Pseudomonas aeruginosa | 1 | 8 | [4] |

| Burkholderia pseudomallei | ≤0.03 | 0.06 | [1] |

| Yersinia pestis | ≤0.03 | ≤0.03 | [1] |

| Francisella tularensis | ≤0.03 | 0.06 | [1] |

Experimental Protocol: MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound alone and in combination with GT-1 against bacterial isolates.

Materials:

-

This compound and GT-1 reference powders

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Iron-depleted CAMHB (for siderophore-antibiotic combinations)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and GT-1 in a suitable solvent. A two-fold serial dilution series of each compound is prepared in CAMHB or iron-depleted CAMHB directly in the 96-well microtiter plates. For combination testing, a checkerboard titration is set up with varying concentrations of both this compound and GT-1.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Inoculate the microtiter plates with the bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

References

- 1. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo activity of GT-1, a novel siderophore cephalosporin, and this compound, a broad-spectrum β-lactamase inhibitor, against biothreat and ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitor resistance in the KPC-2 beta-lactamase, a preeminent property of this class A beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Diazabicyclooctane (DBO) Inhibitors: A Technical Guide to Countering Beta-Lactamase Resistance

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has necessitated the development of novel therapeutic strategies. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Second-generation β-lactamase inhibitors, featuring the diazabicyclooctane (DBO) scaffold, represent a pivotal advancement in overcoming this challenge.[1] Unlike their predecessors, these non-β-lactam inhibitors exhibit a broader spectrum of activity, effectively neutralizing class A, C, and some class D serine β-lactamases.[1][2] This guide provides an in-depth overview of the DBO class of inhibitors, their mechanism of action, key experimental protocols for their evaluation, and their role in modern drug development.

The Diazabicyclooctane Core and Key Derivatives

The foundational structure of this class is 1,4-diazabicyclo[2.2.2]octane (DABCO), a bicyclic tertiary amine.[3] In the context of β-lactamase inhibition, the DBO scaffold acts as a β-lactam mimic.[4] Medicinal chemistry efforts have led to the development of several potent inhibitors that are now in clinical use. These inhibitors are typically administered in combination with a partner β-lactam antibiotic to protect it from enzymatic degradation.

Key clinically approved DBO inhibitors include:

-

Avibactam : The first DBO inhibitor to receive regulatory approval, it is used in combination with ceftazidime, aztreonam, and others.[5][6] Avibactam is potent against Class A, Class C, and some Class D (e.g., OXA-48) enzymes.[2][6]

-

Relebactam : Structurally similar to avibactam with an additional piperidine ring, which can enhance antibacterial activity by reducing efflux.[7] It is used in combination with imipenem/cilastatin.[5]

-

Durlobactam : Developed to expand the spectrum of activity to include a broader range of Class D enzymes, particularly those prevalent in Acinetobacter baumannii.[6][8] It is approved for use with sulbactam.[5]

Other DBOs in development, such as nacubactam and zidebactam, exhibit dual mechanisms of action, acting as both β-lactamase inhibitors and penicillin-binding protein 2 (PBP2) targeting agents.[2][7]

Mechanism of Action: Reversible Covalent Inhibition

DBO inhibitors possess a unique mechanism of action that distinguishes them from earlier inhibitors like clavulanic acid. They act as covalent, but reversible, inhibitors of serine β-lactamases.[1][3]

The process involves two main steps:

-

Acylation (Carbamoylation) : The catalytic serine residue in the active site of the β-lactamase performs a nucleophilic attack on the carbonyl group of the DBO's urea moiety. This results in the opening of the DBO ring and the formation of a stable, covalent acyl-enzyme (carbamoyl) intermediate.[3][9]

-

Deacylation (Recyclization) : Unlike traditional inhibitors that lead to irreversible inactivation or hydrolysis, the DBO acyl-enzyme complex undergoes a deacylation reaction where the inhibitor ring re-closes (recyclizes), releasing the intact, active DBO molecule.[3][10] This reversibility allows a single inhibitor molecule to inactivate multiple enzyme molecules.[10]

High-resolution X-ray crystallography has provided detailed insights into the binding mode of DBOs within the β-lactamase active site, confirming the covalent bond to the catalytic serine and highlighting the key interactions that stabilize the complex.[3][9]

Quantitative Inhibitory Activity

The potency of DBO inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of inhibitor required to reduce the activity of a specific β-lactamase by 50%. The tables below summarize reported IC₅₀ values for key DBO inhibitors against a panel of clinically relevant β-lactamases.

| Inhibitor | Enzyme Class | β-Lactamase | IC₅₀ (nM) |

| Avibactam | A | CTX-M-15 | 3.4 - 29 |

| A | KPC-2 | 4 | |

| A | KPC-3 | 9 | |

| A | KPC-4 | 29 | |

| C | AmpC (P. aeruginosa) | 10 | |

| D | OXA-48 | 260 | |

| Relebactam | A | CTX-M-15 | 230 - 910 |

| A | KPC-2 | 230 | |

| A | KPC-3 | 410 | |

| A | KPC-4 | 910 | |

| Durlobactam | C | Various AmpC | Low nM range |

Note: IC₅₀ values can vary between studies due to different experimental conditions. Data compiled from multiple sources.[11][12][13]

Key Experimental Protocols

Evaluating the efficacy of DBO inhibitors requires a standardized set of in vitro experiments. The following sections detail the methodologies for the most critical assays.

β-Lactamase Inhibition Assay (IC₅₀ Determination)

This assay measures the ability of an inhibitor to prevent a β-lactamase from hydrolyzing a chromogenic substrate, typically nitrocefin. The hydrolysis of nitrocefin results in a color change from yellow to red, which can be monitored spectrophotometrically at ~490 nm.[14][15]

Materials:

-

Purified β-lactamase enzyme

-

DBO inhibitor stock solution (in DMSO or appropriate buffer)

-

Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)[2]

-

Assay Buffer (e.g., 100 mM Phosphate Buffered Saline (PBS), pH 7.0)[2]

-

96-well clear, flat-bottom microplate

-

Spectrophotometric microplate reader

Procedure:

-

Reagent Preparation :

-

Prepare serial dilutions of the DBO inhibitor in Assay Buffer.

-

Dilute the β-lactamase enzyme to a working concentration in Assay Buffer. The concentration should be chosen to give a linear rate of nitrocefin hydrolysis over the measurement period.

-

Prepare a working solution of nitrocefin (e.g., 100 µM) in Assay Buffer.[13]

-

-

Assay Setup :

-

To each well of the 96-well plate, add 50 µL of the appropriate inhibitor dilution (or buffer for the no-inhibitor control).

-

Add 25 µL of the diluted enzyme solution to each well.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction :

-

Add 25 µL of the nitrocefin working solution to each well to start the reaction.

-

-

Measurement :

-

Immediately measure the rate of change in absorbance at 490 nm in kinetic mode for 15-30 minutes.

-

-

Data Analysis :

-

Calculate the initial velocity (rate of hydrolysis) for each inhibitor concentration.

-

Determine the percent inhibition relative to the no-inhibitor control.

-

Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Penicillin-Binding Protein (PBP) Competition Assay

For DBOs with dual-action mechanisms, it is crucial to assess their affinity for PBPs. This is often done using a competition assay with a fluorescent penicillin derivative, such as BOCILLIN™ FL.[16] The assay measures the ability of the DBO inhibitor to prevent the fluorescent probe from binding to its target PBP.

Materials:

-

Bacterial membrane preparation containing PBPs or purified PBP

-

DBO inhibitor stock solution

-

BOCILLIN™ FL stock solution

-

PBS or appropriate buffer

-

SDS-PAGE loading buffer

-

SDS-PAGE gel and electrophoresis equipment

-

Fluorescence imaging system

Procedure:

-

Reaction Setup :

-

In microcentrifuge tubes, combine the membrane preparation (or purified PBP) with serial dilutions of the DBO inhibitor. Include a no-inhibitor control.

-

-

Inhibitor Incubation :

-

Pre-incubate the mixtures at 37°C for 15 minutes to allow the inhibitor to bind to the PBPs.[16]

-

-

Fluorescent Labeling :

-

Quench and Denature :

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Heat the samples at 95°C for 5 minutes to denature the proteins.

-

-

Analysis :

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

Quantify the fluorescence intensity of the PBP bands for each inhibitor concentration.

-

-

Data Analysis :

-

The fluorescence signal will decrease as the inhibitor concentration increases.

-

Plot the fluorescence intensity (or percent of control) against the logarithm of the inhibitor concentration to determine the IC₅₀ for PBP binding.

-

Minimum Inhibitory Concentration (MIC) Testing

The ultimate goal is to determine the effectiveness of the DBO inhibitor in a cellular context. This is achieved by measuring the Minimum Inhibitory Concentration (MIC) of a partner β-lactam antibiotic in the presence of a fixed concentration of the DBO inhibitor. Procedures should follow established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).[7][17]

Methodology: Broth microdilution is the reference method. A two-fold serial dilution of the β-lactam antibiotic is prepared in microtiter plates. Each dilution series is prepared in broth containing a fixed, clinically relevant concentration of the DBO inhibitor (e.g., 4 µg/mL for avibactam or relebactam).[11] The plates are then inoculated with a standardized bacterial suspension. The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth after incubation.

Role in Drug Development and Future Outlook

The DBO scaffold has proven to be a highly successful platform for developing β-lactamase inhibitors. A key challenge has been achieving oral bioavailability, as the inherent polarity of early DBOs like avibactam necessitates intravenous administration.[18] Current research focuses on creating orally available prodrugs. For instance, ETX0282 is an ester prodrug of the active DBO inhibitor ETX1317, designed to be absorbed orally and then metabolized to release the active agent.[18]

The diazabicyclooctane class of inhibitors has revitalized the utility of many established β-lactam antibiotics against multidrug-resistant Gram-negative pathogens. Their broad-spectrum activity and novel reversible mechanism make them a cornerstone of modern antimicrobial chemotherapy. Ongoing research into new DBO derivatives, dual-action agents, and innovative delivery strategies promises to further expand the arsenal available to combat the persistent threat of bacterial resistance.

References

- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. toku-e.com [toku-e.com]

- 3. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content.abcam.com [content.abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. nih.org.pk [nih.org.pk]

- 8. 2024 AST: Sulbactam-Durlobactam | News | CLSI [clsi.org]

- 9. Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. nitrocefin.com [nitrocefin.com]

- 16. benchchem.com [benchchem.com]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

GT-055: A Technical Guide to its Effects on Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

GT-055 is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class.[1] It is under development in combination with the siderophore cephalosporin, GT-1, to combat multidrug-resistant (MDR) Gram-negative bacteria. This technical guide provides an in-depth overview of the intrinsic activity of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. While primarily designed as a β-lactamase inhibitor, this compound exhibits intrinsic antibacterial activity against certain Gram-negative species, primarily through the inhibition of Penicillin-Binding Protein 2 (PBP2). This document summarizes the available quantitative data, outlines key experimental methodologies, and presents visual representations of its mechanism and relevant workflows to support further research and development.

Intrinsic Antibacterial Activity of this compound

This compound demonstrates intrinsic antibacterial activity against several clinically relevant Gram-negative bacteria, particularly within the Enterobacteriaceae family. This activity is independent of its β-lactamase inhibition and is attributed to its interaction with essential bacterial enzymes.

Minimum Inhibitory Concentrations (MICs)

The intrinsic activity of this compound has been evaluated against various Gram-negative isolates. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data.

Table 1: Intrinsic Activity of this compound against Escherichia coli and Klebsiella pneumoniae

| Organism | MIC Range (µg/mL) | Reference |

| Escherichia coli | 2 - 8 | [1][2] |

| Klebsiella pneumoniae | 2 - 8 | [1][2] |

Table 2: In Vitro Activity of this compound against a Panel of Gram-negative Isolates

| Organism (N) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli (200) | 4 | 8 | ≤0.5 - 16 |

| Klebsiella pneumoniae (200) | 4 | 8 | ≤0.5 - 32 |

| Other Enterobacteriaceae (200) | 8 | 16 | ≤0.5 - >32 |

| Pseudomonas aeruginosa (200) | 16 | 32 | ≤0.5 - >32 |

| Acinetobacter baumannii (200) | >32 | >32 | 2 - >32 |

| Data from a 2018 study on recent clinical isolates from the USA. |

It is noteworthy that this compound exhibits limited to no intrinsic activity against Acinetobacter spp., with MIC values reported to be greater than 256 µg/mL in some studies.[1]

Mechanism of Action

The primary mechanism of action for the intrinsic antibacterial activity of this compound is the inhibition of Penicillin-Binding Protein 2 (PBP2), a crucial enzyme involved in the synthesis of the bacterial cell wall.[2] As a diazabicyclooctane, this compound can also inhibit a broad spectrum of serine β-lactamases, which is its primary function when used in combination with a β-lactam antibiotic.

Inhibition of Penicillin-Binding Protein 2 (PBP2)

PBP2 is a transpeptidase that plays a vital role in the cross-linking of peptidoglycan, a major component of the bacterial cell wall. By binding to and inhibiting PBP2, this compound disrupts cell wall synthesis, leading to bacterial cell death. This mode of action is particularly effective in E. coli and K. pneumoniae.

Inhibition of β-Lactamases

When combined with a β-lactam antibiotic such as GT-1, this compound protects the antibiotic from degradation by β-lactamase enzymes produced by resistant bacteria. This compound is a potent inhibitor of Ambler Class A, C, and D serine β-lactamases, including common variants like TEM, SHV, and CTX-M.

Signaling Pathway of PBP2 Inhibition

The following diagram illustrates the mechanism of this compound in inhibiting bacterial cell wall synthesis through the targeting of PBP2.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of this compound.

Antibiotic Susceptibility Testing

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)

-

96-well microtiter plates

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO).

-

Perform serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Penicillin-Binding Protein 2 (PBP2) Binding Affinity Assay

This protocol describes a competitive binding assay using fluorescence polarization to determine the affinity of this compound for PBP2.

Materials:

-

Purified PBP2 enzyme

-

Fluorescently labeled β-lactam probe (e.g., Bocillin™ FL)

-

This compound

-

Assay buffer (e.g., phosphate-buffered saline)

-

Black, low-volume 384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a solution of purified PBP2 in the assay buffer.

-

Prepare serial dilutions of this compound.

-

In the microplate wells, combine the PBP2 solution, the fluorescent probe (at a fixed concentration), and the different concentrations of this compound. Include control wells with no inhibitor and wells with no PBP2.

-

Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a plate reader.

-

The data is then used to calculate the IC₅₀ value, which is the concentration of this compound that displaces 50% of the fluorescent probe from PBP2.

β-Lactamase Inhibition Kinetics

This protocol outlines a method to determine the inhibition kinetics of this compound against a specific β-lactamase.

Materials:

-

Purified β-lactamase enzyme (e.g., KPC-2, CTX-M-15)

-

This compound

-

Chromogenic β-lactam substrate (e.g., nitrocefin)

-

Assay buffer (e.g., phosphate buffer with 0.01% Triton X-100)

-

96-well microtiter plates

-

Spectrophotometer or plate reader capable of kinetic measurements

Procedure:

-

Prepare solutions of the purified β-lactamase and this compound in the assay buffer.

-

Pre-incubate the β-lactamase with various concentrations of this compound for a defined period.

-

Initiate the reaction by adding the chromogenic substrate (e.g., nitrocefin) to the wells.

-

Immediately measure the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).

-

The initial reaction velocities are calculated from the kinetic reads.

-

The data is then used to determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive).

Conclusion

This compound is a promising β-lactamase inhibitor with the added benefit of intrinsic antibacterial activity against key Gram-negative pathogens. Its primary intrinsic mechanism, the inhibition of PBP2, disrupts bacterial cell wall synthesis. The provided data and experimental protocols offer a foundational guide for researchers and drug development professionals to further investigate the potential of this compound in combating the growing threat of antibiotic resistance. Further studies are warranted to fully elucidate its spectrum of β-lactamase inhibition and to explore its efficacy in more complex in vivo models.

References

- 1. β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of GT-055: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GT-055, also known as LCB18-055, is a novel, non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane class.[1] Developed to combat the growing threat of antibiotic resistance, this compound is primarily intended for use in combination with β-lactam antibiotics to restore their efficacy against multidrug-resistant (MDR) Gram-negative bacteria. In addition to its potent β-lactamase inhibition, this compound exhibits intrinsic antibacterial activity through a secondary mechanism: the inhibition of Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis.[1] This dual mechanism of action makes this compound a promising component in the development of new therapeutic strategies against challenging bacterial pathogens.

This technical guide provides a summary of the preliminary efficacy data for this compound, focusing on its core activities. It includes available quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

The following tables summarize the available quantitative data on the in vitro efficacy of this compound, both as a standalone agent and in combination with the novel siderophore cephalosporin, GT-1.

Table 1: Standalone In Vitro Activity of this compound

| Bacterial Species | Strain Type | This compound MIC Range (µg/mL) | Reference |

| Escherichia coli | Various Isolates | 2 - 8 | [1] |

| Acinetobacter spp. | Various Isolates | > 256 | |

| Enterobacterales | 168 Strains | ≤ 4 (in 28 strains) |

Table 2: Synergistic In Vitro Activity of GT-1 in Combination with this compound (4 µg/mL)

| Bacterial Species | Strain Type | GT-1 MIC (µg/mL) | GT-1 + this compound MIC (µg/mL) | Fold Reduction in GT-1 MIC | Reference |

| E. coli | ESBL-producing | 4 - 32 | ≤ 0.12 | 32 - 256 | [1] |

| K. pneumoniae | ESBL- & Carbapenemase-producing | Not specified | Not specified | > 4 (in some strains) | [1] |

| Acinetobacter spp. | PER-1, ADC-31, OXA-82 producing | 256 | 8 | 32 | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preliminary studies of this compound efficacy.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound and its combination with GT-1 was primarily assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07-A10.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

-

This compound and other antimicrobial agents

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains for testing

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies of the bacterial strain from an agar plate. b. Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth). c. Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. e. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial twofold dilutions of this compound in CAMHB in the 96-well microtiter plates to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).

-

Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. The final volume in each well is typically 100 µL. b. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: a. Following incubation, examine the microtiter plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Beta-Lactamase Inhibition Assay (General Protocol)

While specific kinetic studies for this compound are not publicly available, a general spectrophotometric assay using a chromogenic β-lactam substrate like nitrocefin is commonly employed to determine the inhibitory activity of compounds like this compound.

Objective: To measure the ability of an inhibitor to prevent the hydrolysis of a β-lactam substrate by a β-lactamase enzyme.

Materials:

-

Purified β-lactamase enzyme (e.g., TEM-1, CTX-M-15)

-

This compound (test inhibitor)

-

Nitrocefin (chromogenic substrate)

-

Phosphate buffer (pH 7.0)

-

96-well microtiter plate

-

Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

-

Enzyme and Inhibitor Preparation: a. Prepare a stock solution of the β-lactamase enzyme in phosphate buffer. b. Prepare serial dilutions of this compound in phosphate buffer.

-

Assay: a. In a 96-well plate, add the β-lactamase enzyme solution to wells containing the different concentrations of this compound. b. Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C) to allow for binding. c. Initiate the reaction by adding a solution of nitrocefin to each well. d. Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change that can be quantified.

-

Data Analysis: a. Calculate the initial velocity of the reaction for each inhibitor concentration. b. Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). c. Further kinetic parameters such as K_i (inhibition constant) can be determined by performing the assay with varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing its efficacy.

Caption: Dual mechanism of action of this compound.

Caption: Broth microdilution MIC determination workflow.

References

Methodological & Application

Application Notes and Protocols for GT-055: In Vitro Evaluation

Audience: Researchers, scientists, and drug development professionals in the field of infectious diseases and antimicrobial resistance.

Introduction:

GT-055 (also known as LCB18-055) is a novel, non-β-lactam β-lactamase inhibitor of the diazabicyclooctane class.[1][2] It is primarily investigated for its synergistic effects when used in combination with β-lactam antibiotics, particularly the novel siderophore-cephalosporin GT-1 (LCB10-0200).[1][3][4] This combination therapy aims to overcome antibiotic resistance in multidrug-resistant (MDR) Gram-negative pathogens such as Escherichia coli, Klebsiella pneumoniae, and Acinetobacter spp.[1][2] The primary mechanism of action of this compound is the inhibition of serine-type β-lactamases, enzymes that degrade β-lactam antibiotics.[1] Additionally, this compound has been shown to exhibit intrinsic antibacterial activity by binding to penicillin-binding protein 2 (PBP2), thereby inhibiting bacterial cell wall biosynthesis.[5]

These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on antimicrobial susceptibility testing (AST) to determine its efficacy alone and in combination with partner antibiotics against various bacterial strains.

Data Presentation

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values for this compound alone and in combination with GT-1 against various Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and GT-1/GT-055 against selected bacterial species.

| Bacterial Species | Strain Type | This compound MIC (µg/mL) | GT-1/GT-055 MIC (µg/mL) |

| Escherichia coli | MDR, ESBL-producing, Carbapenemase-producing | 2 - 8[1][2] | ≤0.12 - >256 (varies by strain)[2] |